(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a propanamido group, and a trifluoroacetate group. Its stereochemistry is defined by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminopropanamido Group: This step involves the reaction of a suitable amine with a propanoic acid derivative under controlled conditions to form the aminopropanamido group.
Introduction of the Methylbutanoic Acid Moiety:
Addition of the Trifluoroacetate Group: Finally, the trifluoroacetate group is introduced through a reaction with trifluoroacetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((S)-2-Aminopropanamido)-3-methylbutanoic acid: Lacks the trifluoroacetate group.
®-2-((S)-2-Aminopropanamido)-3-methylbutanoic acid 2,2,2-trifluoroacetate: Has a different stereochemistry.
(S)-2-((S)-2-Aminopropanamido)-3-ethylbutanoic acid 2,2,2-trifluoroacetate: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the trifluoroacetate group in (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid imparts unique chemical properties, such as increased stability and reactivity. Its specific stereochemistry also plays a crucial role in its interactions with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.C2HF3O2/c1-4(2)6(8(12)13)10-7(11)5(3)9;3-2(4,5)1(6)7/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSOSHOOSGIJT-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.